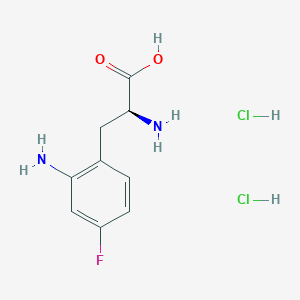
2-(1-Aminoethyl)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Aminoethylation: Introduction of the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-4-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and stability. The nitrile group may also play a role in the compound’s overall activity by participating in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminoethyl)-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminoethyl)-4-bromobenzonitrile: Contains a bromine atom instead of fluorine.
2-(1-Aminoethyl)-4-iodobenzonitrile: Features an iodine atom in place of fluorine.
Uniqueness
2-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-4,6H,12H2,1H3 |
Clave InChI |
SJJAJVHWOIURMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)




